Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate
Overview
Description
Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate typically involves the reaction of ethyl cyanoacetate with thiophene-3-carboxylic acid under specific conditions. One common method involves the use of a base catalyst such as triethylamine in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Condensation Reactions: It can undergo condensation reactions with other compounds to form heterocyclic structures.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation: Reagents like aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amines, and substituted thiophenes. These products are often of interest in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with various molecular targets. The cyano and ester groups allow it to participate in multiple chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-cyanoacetamido)benzoate
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate
Uniqueness
Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-2-15-10(14)7-4-6-16-9(7)12-8(13)3-5-11/h4,6H,2-3H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMKXHGIDZJVHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213186 | |
Record name | Ethyl 2-[(2-cyanoacetyl)amino]-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-00-2 | |
Record name | Ethyl 2-[(2-cyanoacetyl)amino]-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667436-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(2-cyanoacetyl)amino]-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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